5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the thienopyrimidinone family, known for its potential therapeutic applications, particularly as antitubercular and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with formamide . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thienopyrimidinone ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms.
Medicine: Research has indicated its potential as an antitubercular agent, with significant activity against Mycobacterium tuberculosis.
Industry: The compound’s derivatives are explored for their potential use in developing new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as an antitubercular agent, it inhibits the growth of Mycobacterium tuberculosis by targeting essential enzymes involved in bacterial cell wall synthesis . As a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-one: Lacks the tert-butyl group, which may affect its biological activity and solubility.
Thieno[3,2-d]pyrimidin-4-one: A structural isomer with different biological properties.
Thiophene derivatives: Compounds like thiophene-2-carboxamide share the thiophene ring but differ in their pharmacological profiles
Uniqueness
5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the tert-butyl group contributes to its stability and lipophilicity, making it a promising candidate for drug development .
Properties
Molecular Formula |
C10H12N2OS |
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Molecular Weight |
208.28 g/mol |
IUPAC Name |
5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N2OS/c1-10(2,3)6-4-14-9-7(6)8(13)11-5-12-9/h4-5H,1-3H3,(H,11,12,13) |
InChI Key |
KJUXCIVSAKMXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC2=C1C(=O)NC=N2 |
Origin of Product |
United States |
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